Trypan blue

Catalog No.
S562406
CAS No.
72-57-1
M.F
C34H24N6Na4O14S4
M. Wt
960.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trypan blue

CAS Number

72-57-1

Product Name

Trypan blue

IUPAC Name

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Molecular Formula

C34H24N6Na4O14S4

Molecular Weight

960.8 g/mol

InChI

InChI=1S/C34H28N6O14S4.4Na/c1-15-7-17(3-5-25(15)37-39-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-23(35)29(19)33(31)41)18-4-6-26(16(2)8-18)38-40-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-24(36)30(20)34(32)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

GLNADSQYFUSGOU-UHFFFAOYSA-J

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O

Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992)
20 mg/mL in methyl Cellosolve, and 0.6 mg/mL in ethanol
Soluble in water
In water, <0.1 mg/mL

Synonyms

2,7-naphthalenedisulfonicacid,3,3’-((3,3’-dimethyl-4,4’-biphenylylene)bis(azo;2,7-naphthalenedisulfonicacid,3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-;2,7-Naphthalenedisulfonicacid,3,3’-[[3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl]bis(azo)]bis(5-amino-4-h

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C\3/C(=O)C4=C(C=C3S(=O)(=O)[O-])C=C(C=C4N)S(=O)(=O)[O-])C)N/N=C\5/C(=O)C6=C(C=C5S(=O)(=O)[O-])C=C(C=C6N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Cell Viability Analysis

Scientific Field: Cell Biology

Application Summary: Trypan blue is widely used in cell biology for cell viability analysis .

Methods of Application: The Trypan blue assay involves mixing a cell suspension with Trypan blue and then visually examining whether cells take up or exclude the dye . Non-viable cells are stained blue, while viable cells exclude the stain and remain clear .

Results or Outcomes: The Trypan blue assay provides a direct identification and enumeration of live (unstained) and dead (blue) cells in a given population . It’s noted that the assay may overestimate cell viability if used for cultures with viability under 80% .

Cell Counting

Application Summary: Trypan blue, in combination with a hemocytometer, is a standard approach for estimating cell population density .

Methods of Application: The procedure involves staining cells with Trypan blue and counting the unstained (viable) and stained (nonviable) cells separately in a hemocytometer .

Results or Outcomes: The method allows for the calculation of the number of viable cells per mL of the original cell suspension . The reliability of the trypan blue assay can vary, with an estimated variability of around 20% when used to determine cell population density .

Cell Morphology Observation

Application Summary: Trypan blue can be used to observe and quantify the morphological effect of the dye rupturing dead or dying cells .

Methods of Application: This involves staining cells with Trypan blue and using image and video acquisition to observe the transformation of cells into diffuse objects .

Results or Outcomes: The study found that Trypan blue can alter the morphology of dead cells to a diffuse shape, which can lead to over-estimation of viability . The videos clearly show immediate cell rupturing after Trypan blue contact .

Cell Culture Experiments

Application Summary: In cell culture experiments, Trypan blue labelling is used to indicate dead cells, whose plasma membrane has been ruptured .

Methods of Application: Dead cells are intensely stained by Trypan blue and can easily be detected by bright field illumination or fluorescence microscopy, while viable cells are seemingly undyed .

Results or Outcomes: This method allows for the easy differentiation between live and dead cells in a culture . It’s noted that cells that are very lightly stained with trypan blue can be hard to differentiate from unstained cells .

Trypan blue is an azo dye that serves primarily as a vital stain in biological research. It is an organosulfonate salt with the molecular formula C34H28N6O14S4C_{34}H_{28}N_{6}O_{14}S_{4} and a molar mass of approximately 872.88 g/mol. This compound appears as a bluish-grey to dark blue powder, and its aqueous solution exhibits a deep blue color with a violet tinge. Trypan blue is notable for its ability to selectively stain dead cells while leaving live cells uncolored, making it an essential tool in cell viability assays and microscopy .

The dye was first synthesized in 1904 by German scientist Paul Ehrlich, who aimed to treat trypanosomiasis, a disease caused by the parasite Trypanosoma . The name "trypan blue" derives from its effectiveness in killing these parasites, which are responsible for sleeping sickness.

Trypan blue relies on the principle of membrane integrity. Live cells have intact plasma membranes that are impermeable to trypan blue. Dead or dying cells have compromised membranes that allow the dye to enter the cytoplasm, staining them blue []. This simple technique allows researchers to visually distinguish between viable and non-viable cells under a microscope.

  • Toxicity: Trypan blue is considered a potential health hazard [].
  • Carcinogen: Classified as a carcinogen in the European Union, requiring specific handling procedures [].
  • Exposure Routes: Inhalation, ingestion, and skin contact should be avoided [].
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses when handling Trypan blue [].
  • Disposal: Follow local regulations for disposal of hazardous waste [].

Case Study: Using Trypan Blue for Cell Viability Assay

A common application of Trypan blue is in cell viability assays. After treatment or manipulation, cells are mixed with Trypan blue solution. The cell suspension is then observed under a microscope. Viable cells appear bright and refractile, while dead cells appear blue []. The number of stained cells relative to the total cell count provides a quick and easy assessment of cell viability.

Limitations

  • Trypan blue exclusion can be subjective, especially for slightly damaged cells.
  • Alternative methods, like automated cell counters, can provide more accurate viability data.
, particularly involving its interaction with cell membranes. In viable cells, the dye is not absorbed due to intact cell membranes, while in dead cells, it penetrates through compromised membranes. This selective permeability is attributed to the dye's structure and the integrity of the cell membrane .

A notable reaction involving trypan blue includes its oxidation when treated with hydrogen peroxide in the presence of copper complexes as catalysts. This reaction can occur under alkaline conditions and may lead to the degradation of trypan blue .

The primary biological activity of trypan blue is its use as a vital stain. It allows researchers to distinguish between live and dead cells based on membrane integrity. Live cells exclude the dye due to their intact membranes, while dead cells absorb it, resulting in a characteristic blue coloration under microscopy .

The synthesis of trypan blue typically involves the following steps:

  • Starting Materials: The synthesis begins with toluidine, an aromatic amine derived from toluene.
  • Diazotization: The toluidine undergoes diazotization to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo linkage characteristic of trypan blue.
  • Purification: The product is purified through crystallization or other methods to yield the final dye.

This synthetic route highlights the importance of aromatic chemistry in producing azo dyes like trypan blue .

Trypan blue has several applications across various fields:

  • Cell Viability Assays: Widely used in laboratories to assess cell viability by distinguishing between live and dead cells.
  • Microscopy: Employed in microscopy for counting cells and observing cellular morphology.
  • Medical Procedures: Utilized in ophthalmic surgeries, such as cataract surgery, to stain tissues for better visualization .
  • Textile Industry: Serves as a direct dye for cotton textiles due to its vibrant color properties .

Studies on trypan blue interactions have revealed its potential cytotoxicity and effects on cellular integrity:

  • Cytotoxicity: Trypan blue can induce cytotoxic effects at high concentrations, leading to endothelial cell damage and inflammatory responses .
  • Membrane Permeability: Research indicates that pore-forming toxins can increase membrane permeability, allowing trypan blue to enter viable cells without causing immediate death .
  • Carcinogenicity: There are concerns regarding its carcinogenic properties; thus, caution is advised when handling this compound in laboratory settings .

Several compounds share similarities with trypan blue in terms of their staining properties or mechanisms of action:

Compound NameStaining MechanismUnique Features
Methylene BlueStains all cells indiscriminatelyUsed broadly for various types of microscopy
Propidium IodideStains only dead or permeabilized cellsFluorescent dye that binds DNA
Erythrosine BStains non-viable cellsCommonly used as a food dye; non-carcinogenic
Acridine OrangeStains all cells but fluoresces differentlyUseful for total cell count
4',6-Diamidino-2-phenylindole DihydrochlorideStains non-viable cells onlyNon-carcinogenic; binds DNA

Trypan blue's uniqueness lies in its specific application as a vital stain that exploits cell membrane integrity, making it particularly valuable for assessing cell viability in biological research .

Paul Ehrlich's Original Synthesis and Research (1904)

Paul Ehrlich’s pioneering work in chemotherapy laid the foundation for trypan blue’s discovery. While searching for antimicrobial agents in the early 20th century, Ehrlich synthesized trypan red (1904), an azo dye targeting Trypanosoma parasites responsible for African sleeping sickness. His "magic bullet" concept aimed to develop compounds selectively toxic to pathogens while sparing host tissues. Trypan red demonstrated partial success in curing T. equinum-infected mice but failed against T. brucei, prompting Ehrlich to explore derivatives.

Collaborating with the Bayer Company, Ehrlich’s team later developed trypan blue, a sulfonated benzopurpurin dye with enhanced solubility and reduced host toxicity. Unlike trypan red, trypan blue exhibited superior tissue penetration and became a vital staining agent, inadvertently revolutionizing cell biology.

Evolution from Trypan Red to Trypan Blue

The transition from trypan red to trypan blue marked a paradigm shift in dye chemistry and therapeutic potential.

PropertyTrypan RedTrypan Blue
SolubilityLow (required sulfonation)High (tetrasulfonated)
ToxicityHigh (host staining)Low (selective uptake)
Therapeutic EfficacyLimited to T. equinumBroader trypanocidal activity

Trypan blue’s tetrasulfonated structure ($$ \text{C}{34}\text{H}{24}\text{N}6\text{Na}4\text{O}{14}\text{S}4 $$) enabled selective interaction with compromised cell membranes, a feature absent in its predecessor. By 1909, Edwin Goldmann utilized trypan blue to demonstrate the blood-brain barrier (BBB), observing its exclusion from neural tissue after systemic injection. This finding underscored the dye’s utility beyond parasitology, anchoring it in neurobiology.

Transition from Trypanocidal Agent to Cellular Research Tool

Trypan blue’s reincarnation as a cellular stain emerged from serendipitous observations. Goldmann noted that intravenous trypan blue stained peripheral tissues but spared the brain, while intrathecal injections colored neural structures. This dichotomy revealed the dye’s exclusion by intact cell membranes, a principle later codified in vital staining protocols.

By the 1950s, trypan blue became the gold standard for cell viability assays. Dead cells, with permeable membranes, internalize the dye, while live cells exclude it. The dye exclusion method remains foundational in oncology, microbiology, and toxicology, exemplified by its use in assessing retinal pigment epithelial (RPE) cell viability.

Mechanism of Action:

  • Live Cells: Membrane integrity prevents dye uptake ($$ \text{MW} = 960.8 \, \text{g/mol} $$).
  • Dead Cells: Porous membranes allow dye binding to intracellular proteins, yielding blue coloration.

Historical Significance in Biomedical Research Development

Trypan blue’s legacy spans three domains:

Chemotherapy and Parasitology

Ehrlich’s work with trypan dyes inaugurated systematic drug discovery, inspiring later agents like suramin and salvarsan. Although trypan blue itself saw limited clinical use, its structural motifs informed antiretroviral and anticancer therapies.

Neuroscience and the Blood-Brain Barrier

Goldmann’s experiments with trypan blue elucidated BBB physiology, revealing endothelial tight junctions and astrocytic regulation. This work underpins modern drug delivery strategies targeting neurological disorders.

Cellular and Surgical Applications

In ophthalmology, trypan blue stains lens capsules during cataract surgery, enhancing visualization in opaque lenses. Similarly, it differentiates viable and non-viable tissues in corneal transplants and vitreoretinal surgeries.

The dye exclusion principle forms the cornerstone of trypan blue-based cell viability assessment and operates through the selective impermeability of intact cellular membranes to this negatively charged tetrasulfonated compound [1] [2]. Viable cells with intact membrane architecture demonstrate complete exclusion of trypan blue due to the highly selective nature of membrane transport mechanisms that maintain cellular homeostasis [4] [7]. The molecular basis of this exclusion lies in the fact that undamaged cells are extremely selective concerning compounds that traverse their membrane barriers, particularly large, charged molecules such as trypan blue [1].

The fundamental mechanism relies on the electrostatic properties of trypan blue, which carries a negative charge that prevents interaction with cells unless membrane integrity has been compromised [1] [5]. This negative charge characteristic ensures that the compound cannot penetrate the lipid bilayer of healthy cell membranes under normal physiological conditions [2] [7]. Research has demonstrated that cells maintaining their normal physiological state consistently exclude the dye, rendering them unstained and readily identifiable under microscopic examination [4] [6].

The selective exclusion process is further reinforced by the molecular weight of trypan blue, which stands at approximately 960.8 daltons [12] [13] [15]. While this molecular size is sufficiently small to pass through membrane pores when they exist, the intact membrane structure of viable cells prevents such passage through normal membrane transport pathways [6] [17]. The combination of molecular size, charge characteristics, and membrane selectivity creates a reliable system for distinguishing viable from non-viable cellular populations [2] [7].

ParameterValueMeasurement Conditions
Molecular Weight960.8 g/molStandard conditions
Charge StateNegatively chargedPhysiological pH
Membrane Permeability (Viable Cells)ExcludedIntact membrane
Typical Exclusion Efficiency>95%Healthy cell populations

Membrane Permeability Dynamics

Membrane permeability dynamics in relation to trypan blue uptake involve complex interactions between membrane integrity, pore formation, and cellular repair mechanisms [1] [10]. Research has revealed that membrane permeabilization can occur through multiple pathways, including mechanical damage, pore-forming toxin activity, and volume-regulated channel activation [1] [10] [17]. The temporal nature of membrane permeability changes demonstrates that cells can experience transient permeabilization events while maintaining overall viability [1].

Studies utilizing pore-forming toxins have provided critical insights into membrane permeability dynamics, showing that trypan blue can enter viable cells through artificially created pores without causing immediate cell death [1] [5]. Experiments with Bacillus cereus pore-forming toxin demonstrated that cells could become permeable to trypan blue while retaining metabolic activity and the capacity for membrane repair [1]. This finding challenges the traditional interpretation that trypan blue uptake universally indicates cell death.

The reversibility of membrane permeabilization represents a crucial aspect of membrane dynamics, with research showing that cells can recover membrane integrity following toxin removal [1]. Recovery studies have demonstrated that after 24 hours in fresh medium, the percentage of trypan blue-positive cells decreased significantly, indicating successful membrane repair [1]. This recovery capability suggests that membrane permeabilization exists on a spectrum rather than as a binary state.

Volume-regulated channels contribute to membrane permeability dynamics under specific conditions, particularly during cell swelling events [10]. Research has shown that hypotonic conditions can induce intense trypan blue labeling in viable cells, while channel blockers such as 5-nitro-2-(3-phenylpropylamino)benzoic acid can prevent cytoplasmic accumulation of the dye [10]. These findings indicate that membrane permeability to trypan blue can be regulated by cellular volume control mechanisms.

Permeability StateTrypan Blue UptakeRecovery TimeMembrane Condition
Intact MembraneExcludedN/ANormal selectivity
Pore FormationPermeable15-25 hoursRepairable damage
Severe DamageHigh uptakeNo recoveryIrreversible
Volume SwellingConditionalVariableChannel-dependent

Intracellular Binding Mechanisms in Non-viable Cells

Intracellular binding mechanisms of trypan blue in non-viable cells involve specific molecular interactions with cellular proteins and nucleic acids that result in the characteristic blue staining pattern [7] [11] [18]. Once trypan blue penetrates compromised cellular membranes, it demonstrates high affinity for intracellular proteins, forming stable complexes that can be detected through both visual and fluorescence microscopy techniques [20] [32]. The binding process follows saturable kinetics, indicating specific interaction sites rather than simple physical absorption.

Nuclear binding represents a primary mechanism of trypan blue accumulation in non-viable cells, with research demonstrating that nuclei can concentrate the dye to levels exceeding 30 times the external medium concentration [11]. The apparent affinity constant for nuclear binding has been measured at 3.1 × 10⁴ liters per mole, indicating strong binding interactions [11]. This nuclear accumulation creates the distinctive staining pattern that allows microscopic identification of non-viable cells.

Protein binding mechanisms involve electrostatic interactions between the negatively charged trypan blue molecule and positively charged regions of intracellular proteins [18] [20]. Studies have shown that albumin and other proteins can partially inhibit nuclear staining, suggesting competitive binding interactions [11]. The protein-trypan blue complexes emit fluorescence at 660 nanometers when excited appropriately, enabling flow cytometric detection methods [20].

Cytoplasmic binding occurs through interactions with various intracellular protein populations, creating the diffuse blue coloration characteristic of dead cells [27] [28]. Research has demonstrated that cytoplasmic accumulation can occur through multiple pathways, including direct membrane penetration and endocytic processes [10]. The binding affinity varies depending on protein type and cellular conditions, with some proteins showing stronger interactions than others.

The temporal stability of intracellular binding complexes ensures that staining patterns remain detectable for extended periods following initial uptake [7] [31]. Studies have shown that trypan blue staining patterns can persist for at least six months under appropriate storage conditions, indicating the formation of stable protein-dye complexes [31]. This stability enables reliable microscopic analysis and supports the use of trypan blue in various analytical applications.

Binding TargetAffinity ConstantConcentration RatioBinding Stability
Nuclear Proteins3.1 × 10⁴ L/mol>30:1 (nucleus:medium)>6 months
Cytoplasmic ProteinsVariableDependent on protein typeExtended
Albumin (competitive)InhibitoryReduces nuclear stainingStable
DNA/RNAModerateContributing factorStable

Temporal Aspects of Cellular Staining

Temporal aspects of trypan blue cellular staining reveal critical time-dependent processes that influence both the accuracy and interpretation of viability measurements [7] [22] [28]. The optimal staining period has been established as 1.5 to 3 minutes, representing a balance between adequate dye penetration and prevention of toxicity-induced membrane damage [4] [22] [27]. Extended exposure beyond 3 to 5 minutes can result in dye uptake by initially viable cells, leading to false-positive identification of non-viable populations [6] [7].

The kinetics of dye uptake demonstrate immediate penetration in cells with severely compromised membranes, while cells with partial membrane damage show gradual accumulation over time [21] [28]. Real-time microscopic studies have documented immediate cell rupturing upon trypan blue contact in certain cellular populations, leading to rapid morphological changes that can affect accurate cell counting [21] [28]. These observations indicate that the staining process itself can influence cellular integrity in vulnerable populations.

Membrane recovery dynamics following transient permeabilization events occur over extended timeframes, typically requiring 15 to 25 hours for complete restoration of membrane integrity [1] [26]. During this recovery period, cells may transition from trypan blue-positive to trypan blue-negative status, demonstrating the dynamic nature of membrane permeability states [1]. This temporal variability emphasizes the importance of standardized timing protocols in viability assessments.

The stability of staining patterns varies depending on cellular conditions and environmental factors, with fluorescence emission remaining stable for approximately 30 minutes following initial staining [20]. Temperature independence of uptake kinetics has been demonstrated, indicating that the staining process does not rely on active cellular transport mechanisms [25]. However, prolonged incubation periods can lead to progressive membrane damage and increased dye uptake in initially viable cells.

Crystallization and aggregation of trypan blue solutions occur over time, particularly during extended storage periods, which can interfere with accurate temporal measurements [6] [22]. These temporal changes in dye solution quality necessitate filtration through 0.2-micron filters prior to use to maintain consistent staining characteristics [22] [27]. The formation of dye aggregates can create artifacts that complicate microscopic analysis and affect the reliability of temporal studies.

Time ParameterDurationEffectRecommendation
Optimal Staining Time1.5-3 minutesAccurate differentiationStandard protocol
Maximum Safe Exposure3-5 minutesPrevents false positivesStrict adherence
Membrane Recovery15-25 hoursComplete restorationExtended observation
Fluorescence Stability30 minutesReliable detectionPrompt analysis
Solution StabilitySeveral monthsMaintains accuracyFilter before use

Molecular Basis of Selective Permeation

The molecular basis of selective permeation in trypan blue exclusion assays encompasses the fundamental physicochemical properties that govern membrane transport and cellular uptake mechanisms [2] [13] [16]. The tetrasulfonated anionic structure of trypan blue, with its chemical formula C₃₄H₂₄N₆Na₄O₁₄S₄, creates a large, hydrophilic molecule that cannot traverse intact lipid bilayers through normal passive diffusion processes [12] [14] [15]. The negative charge distribution across the molecule establishes electrostatic repulsion forces with the negatively charged components of cellular membranes under physiological conditions.

Membrane selectivity mechanisms operate through size exclusion and charge-based discrimination, with the 960.8-dalton molecular weight of trypan blue falling within a range that can penetrate membrane pores when present but cannot cross intact membrane barriers [12] [13] [17]. The hydrophilic nature of the compound prevents partition into the lipid phase of membranes, ensuring that transport occurs only through aqueous pathways such as pores or compromised membrane regions [16] [17]. This selectivity forms the foundation of the dye exclusion principle used in viability assessments.

Pore-mediated transport represents the primary mechanism by which trypan blue enters cells with compromised membrane integrity [1] [17]. Research has demonstrated that protein channels with appropriate pore sizes can accommodate trypan blue passage, particularly when membrane proteins are damaged or when specific transport channels are activated [17]. The relationship between pore size and permeability has been established through studies showing that cells with larger membrane pores demonstrate increased trypan blue uptake compared to those with smaller or fewer pores.

Electrostatic interactions play a crucial role in determining permeation selectivity, with the negative charge of trypan blue preventing interaction with intact cellular membranes [1] [25]. The electrostatic nature of membrane interactions has been confirmed through in vitro incubation studies that demonstrate charge-dependent binding patterns [18]. These electrostatic forces contribute to both the exclusion from viable cells and the preferential binding to intracellular components once membrane barriers are breached.

Alternative permeation pathways include volume-regulated channels and endocytic processes that can facilitate trypan blue uptake under specific cellular conditions [10] [17]. Research has identified specific ion channels, including volume-sensitive ion channels and transient receptor potential channels, as potential routes for dye entry in viable cells under stress conditions [10]. The activation of these channels can create conditions where normally impermeable molecules gain access to the cellular interior without complete membrane disruption.

Molecular PropertyValueImpact on PermeationSelectivity Mechanism
Molecular Weight960.8 g/molSize exclusionPrevents passive diffusion
Charge StateTetrasulfonated anionElectrostatic repulsionMembrane interaction barrier
HydrophilicityHighPrevents lipid partitionAqueous pathway requirement
Extinction Coefficient6×10⁴ M⁻¹ cm⁻¹Detection sensitivityOptical identification
Pore Size Requirement>960 Da equivalentSelective penetrationSize-based discrimination

Standard Trypan Blue Exclusion Protocol Development

The standard trypan blue exclusion protocol represents the foundational methodology for cell viability assessment, having been established as a vital staining technique that distinguishes between viable and non-viable cells based on membrane integrity [1] [2] [3]. The protocol development has evolved through decades of refinement, with the current standardized approach incorporating specific parameters that ensure reproducible and accurate results across different laboratory settings.

The fundamental principle underlying the trypan blue exclusion assay relies on the dye's inability to penetrate intact cell membranes of viable cells, while readily entering cells with compromised membrane integrity [4] [5] [6]. This selective membrane permeability forms the basis for the visual discrimination between live and dead cells under microscopic examination. The development of standardized protocols has addressed critical variables including dye concentration, incubation time, dilution ratios, and environmental conditions to optimize assay performance.

Standard protocol development has established optimal trypan blue concentrations of 0.4% (w/v) in phosphate-buffered saline, pH 7.2-7.3, as the most effective formulation for routine cell viability assessment [1] [4] [7]. This concentration provides sufficient staining intensity for dead cells while maintaining minimal background interference. The protocol specifies a 1:1 dilution ratio of trypan blue solution to cell suspension, creating a final dye concentration of 0.2%, which has been demonstrated to provide optimal contrast between viable and non-viable cells.

The temporal aspects of the protocol are critically important, with standardized incubation times ranging from 3-5 minutes at room temperature (15-30°C) [5] [3] [8]. Extended exposure beyond 5 minutes can result in dye uptake by viable cells, leading to overestimation of cell death. The protocol emphasizes immediate cell counting following staining, with enumeration completed within 5 minutes to prevent time-dependent artifacts.

Quality control measures incorporated into standard protocols include minimum cell count requirements of at least 100 cells per sample to ensure statistical reliability [9] [10]. For enhanced accuracy, protocols recommend counting at least 200 cells when feasible. The acceptable viability threshold for healthy log-phase cultures is established at ≥95%, with viability levels between 80-95% considered acceptable for various culture conditions [1] [4] [11].

Protocol standardization has addressed preparation and storage considerations, including the filtration of trypan blue solutions through 0.2 μm filters to remove crystalline aggregates that form during storage [5] [12] [13]. Standard protocols recommend preparing fresh trypan blue solutions or filtering existing solutions prior to use to maintain assay reliability.

Manual Hemocytometer-Based Quantification Techniques

Manual hemocytometer-based quantification represents the traditional gold standard for cell counting and viability assessment, providing direct visual enumeration of cells within defined counting chambers [14] [15] [16]. The technique employs specialized counting chambers with precise grid patterns and known volumes to enable accurate cell concentration calculations. Various hemocytometer designs have been developed to accommodate different cell types and concentration ranges.

The Neubauer hemocytometer, available in standard and improved configurations, remains the most widely used counting chamber for mammalian cell cultures [15] [16]. These chambers feature a 1.0 × 1.0 mm grid area with a depth of 0.1 mm, providing a volume of 0.1 μL per counting square. The grid pattern consists of nine large squares, with the four corner squares and one central square typically used for cell enumeration. Each large square is subdivided into 16 smaller squares to facilitate systematic counting.

Alternative hemocytometer designs include the Burker chamber, optimized for blood cell counting, and the Petroff-Hausser chamber, designed for bacterial and yeast enumeration [15]. The Fuchs-Rosenthal chamber provides a larger counting area (4.0 × 4.0 mm) with increased depth (0.2 mm), making it suitable for low-density cell suspensions or larger cell types. Disposable hemocytometers offer convenience and sterility advantages, eliminating the need for cleaning and reducing contamination risk.

The manual counting procedure involves careful sample preparation, including gentle mixing of cell suspensions to ensure uniform distribution [15] [16]. Cell-trypan blue mixtures are loaded into hemocytometer chambers by capillary action, with care taken to avoid overfilling or underfilling, which can affect counting accuracy. The loaded chambers are examined under a light microscope at 10× or 20× magnification, with phase contrast optics enhancing cell visibility.

Counting methodology follows established conventions to ensure consistency and accuracy [9] [10]. Cells are enumerated in systematic patterns, typically counting cells within the large corner squares and central square. Standard counting rules include counting cells that touch the top and left boundaries of each square while excluding cells touching the bottom and right boundaries. This systematic approach prevents double-counting and ensures reproducible results between operators.

Cell concentration calculations incorporate dilution factors and chamber volume corrections [14] [15]. The basic formula for cell concentration determination is: cells/mL = (total cell count/number of squares counted) × dilution factor × 10⁴. For trypan blue-stained samples, separate counts are maintained for viable (unstained) and non-viable (blue-stained) cells, enabling viability percentage calculations.

Quality control considerations for manual counting include operator training and standardization to minimize inter-operator variability [17]. Studies have demonstrated that count-to-count variability by experienced operators commonly exceeds 10%, with variability increasing to over 20% when comparing results between multiple operators. Regular calibration using counting standards and participation in proficiency testing programs helps maintain accuracy and consistency.

The limitations of manual hemocytometer counting include time consumption, operator subjectivity, and potential for human error [18] [19]. However, the technique remains valuable for method validation, troubleshooting automated systems, and applications requiring detailed morphological assessment of cells during counting procedures.

Automated Cell Counting System Applications

Automated cell counting systems have revolutionized cell viability assessment by reducing operator variability, increasing throughput, and providing enhanced reproducibility compared to manual methods [20] [21] [22]. These systems employ various detection principles, including image-based analysis, flow-based measurements, and advanced computational algorithms to quantify cell numbers and assess viability status.

Image-based automated cell counters utilize bright-field microscopy combined with digital image analysis to identify and enumerate cells stained with trypan blue [20] [21] [23]. These systems capture high-resolution images of cell suspensions and apply image processing algorithms to distinguish viable cells from non-viable cells based on dye uptake patterns. Advanced image analysis techniques include morphological filtering, edge detection, and pattern recognition to accurately identify individual cells within complex samples.

The development of machine learning approaches has significantly enhanced automated cell counting capabilities [22] [23] [24]. Convolutional neural networks and support vector machines have been implemented to improve cell detection accuracy, with some systems achieving correlation coefficients (R²) exceeding 0.95 when compared to manual counting methods. These artificial intelligence-enhanced systems can adapt to different cell types and morphologies, reducing the need for extensive parameter optimization.

Flow-based automated cell counters employ impedance measurements or light scattering principles to analyze individual cells in suspension [18] [25]. Impedance-based systems utilize the Coulter principle, measuring changes in electrical conductivity as cells pass through a sensing aperture. This approach provides rapid, quantitative analysis with high throughput capabilities, processing thousands of cells per second.

Fluorescence-based automated systems have expanded beyond traditional trypan blue staining to incorporate multiple fluorescent parameters [26] [27]. These systems can simultaneously assess membrane integrity, metabolic activity, and specific cellular markers, providing comprehensive viability profiles. Dual-parameter assays combining calcein-AM for viable cells and ethidium homodimer-1 for dead cells offer enhanced specificity and reduced artifacts compared to single-parameter measurements.

The integration of automated cell counting systems into laboratory workflows has demonstrated significant advantages in terms of speed, reproducibility, and data quality [18] [28]. Automated systems typically achieve count-to-count variability of less than 5% coefficient of variation, substantially improving upon manual counting precision. High-throughput capabilities enable the analysis of large sample sets, supporting applications in drug screening, bioprocessing, and research studies requiring extensive cell enumeration.

Automated systems have found particular utility in specialized applications, including three-dimensional cell culture assessment, single-cell analysis, and real-time monitoring of cell viability during culture processes [29] [30]. Advanced systems can analyze cells within complex matrices, such as hydrogels or tissue scaffolds, expanding the applications beyond traditional suspension cultures.

Quality control and validation procedures for automated cell counting systems have been established to ensure reliable performance [31] [25] [17]. These procedures include the use of calibration standards, regular maintenance protocols, and comparison studies with reference methods. Standardized approaches following ISO 20391-2 guidelines provide frameworks for evaluating automated system performance and establishing acceptance criteria for different applications.

Standardization Approaches for Research Applications

Standardization of cell viability assessment methodologies has become increasingly important as the field moves toward more rigorous quality control and regulatory compliance requirements [31] [25] [32]. Multiple organizations have developed standards and guidelines to ensure consistent, reliable, and comparable results across different laboratories and applications.

The International Organization for Standardization (ISO) has published two critical standards addressing cell counting methodologies: ISO 20391-1:2018 and ISO 20391-2:2019 [31] [25]. ISO 20391-1 provides general principles for cell counting, establishing fundamental concepts and terminology used in cell enumeration. This standard addresses sample preparation, counting procedures, and quality control requirements applicable to various cell counting methods.

ISO 20391-2 focuses specifically on method performance evaluation, providing detailed protocols for assessing the precision, accuracy, and reliability of cell counting methods [31] [25]. This standard introduces systematic approaches for comparing different counting methods, including statistical analysis frameworks and acceptance criteria for method validation. The standard emphasizes the importance of using appropriate reference materials and establishing traceability to recognized measurement standards.

The National Institute of Standards and Technology (NIST) has developed complementary approaches for establishing fit-for-purpose cell viability measurements [32]. NIST guidelines emphasize the importance of defining the intended use of viability measurements and selecting appropriate methods based on specific application requirements. This approach recognizes that different applications may require different levels of accuracy, precision, and specificity.

ASTM International has contributed to standardization efforts through ASTM F2739, which provides guidance for quantifying cell viability within biomaterial scaffolds [33]. This standard addresses the unique challenges associated with cell viability assessment in three-dimensional structures, including material-specific interactions that can interfere with traditional viability assays.

The United States Food and Drug Administration (FDA) has recognized various cell counting standards for regulatory applications [33]. FDA recognition of standards such as ASTM F2739 provides regulatory pathway for manufacturers of cell therapy products and tissue-engineered medical devices. This recognition establishes accepted methods for cell viability assessment in regulated environments.

Harmonization efforts between different standardization organizations have focused on developing consistent terminology and measurement approaches [34] [35]. The Standards Coordinating Body for Gene, Cell, and Regenerative Medicines has facilitated discussions between regulatory agencies, industry, and academic researchers to identify common needs and establish unified approaches to cell viability standardization.

Research applications of standardized approaches have demonstrated improved inter-laboratory reproducibility and method comparability [31] [25] [36]. Studies implementing ISO 20391-2 protocols have shown that standardized evaluation procedures can effectively identify optimal counting methods for specific cell types and applications. These approaches have been particularly valuable in cell therapy manufacturing, where consistent cell counting is critical for product quality and safety.

The development of software tools and databases supporting standardization efforts has enhanced the practical implementation of these approaches [25]. Tools such as the COMET (Counting Method Evaluation Tool) application provide standardized statistical analysis frameworks for method comparison studies. These resources enable researchers to implement standardized evaluation procedures without requiring extensive statistical expertise.

Data Analysis and Interpretation Methodologies

Data analysis and interpretation methodologies for trypan blue-based cell viability assessment encompass a range of statistical approaches designed to ensure accurate, reproducible, and meaningful results [31] [25] [37]. These methodologies address the calculation of basic viability metrics, assessment of method performance, and comparison between different counting approaches.

The fundamental calculation of cell viability percentage follows the established formula: % Viable = (Live cells/Total cells) × 100 [1] [4] [3]. This basic metric provides a straightforward assessment of sample viability, with values typically expressed as percentages ranging from 0% to 100%. For healthy cell cultures, viability values of 95% or higher are generally considered acceptable, while values below 80% may indicate culture problems or cellular stress.

Statistical process control methodologies have been adapted for cell viability monitoring to detect trends and variations in culture performance [29] [31]. Control charts incorporating upper and lower control limits help identify when viability measurements fall outside acceptable ranges, enabling early intervention to prevent culture failure. These approaches are particularly valuable in bioprocessing applications where consistent cell viability is critical for product quality.

Method comparison studies employ specialized statistical techniques to evaluate the agreement between different counting methods [31] [25] [36]. Bland-Altman analysis provides a systematic approach for assessing bias between methods, plotting the difference between paired measurements against their mean values. This analysis helps identify systematic biases and determine the limits of agreement between methods.

The coefficient of variation (CV) serves as a key metric for assessing measurement precision [31] [25] [36]. CV values are calculated as (standard deviation/mean) × 100, with acceptance criteria typically set at less than 15% for routine applications and less than 10% for high-precision requirements. Lower CV values indicate greater measurement precision and improved method reliability.

Advanced statistical approaches include the proportionality index (PI) for evaluating method performance across different cell concentrations [31] [25]. The PI incorporates smoothed scaled sum of squared errors to assess how well a method maintains accuracy across its operating range. PI values less than 0.1 indicate excellent method performance, while values less than 0.2 are considered acceptable for most applications.

Bootstrap confidence interval methods provide robust estimates of measurement uncertainty without requiring assumptions about data distribution [31] [25]. These non-parametric approaches generate confidence intervals through resampling techniques, providing more accurate uncertainty estimates for small sample sizes or non-normal data distributions.

Regression analysis techniques assess the linearity of cell counting methods across different concentration ranges [31] [25] [36]. Linear regression models evaluate the relationship between expected and observed cell counts, with R² values greater than 0.95 indicating good linearity. Slope values between 0.95 and 1.05 and intercepts near zero demonstrate accurate quantitative performance.

Analysis of variance (ANOVA) methods enable comparison of multiple counting methods simultaneously [31] [25]. These approaches test for significant differences between methods while controlling for multiple comparisons. P-values greater than 0.05 generally indicate no significant difference between methods, supporting method equivalence.

Specialized analysis approaches address unique challenges in cell viability assessment, including the morphological effects of trypan blue on dead cells [37]. Research has demonstrated that trypan blue can cause cell rupture and morphological changes that affect counting accuracy, particularly in samples with low viability. Advanced image analysis techniques can compensate for these effects by incorporating morphological parameters into cell identification algorithms.

Data interpretation guidelines emphasize the importance of considering biological context when evaluating viability measurements [38] [32]. Factors such as cell type, culture conditions, treatment history, and intended use should be considered when interpreting viability results. Standardized interpretation frameworks help ensure that viability measurements are appropriately contextualized and applied to decision-making processes.

Quality assurance procedures for data analysis include regular validation of calculation methods, verification of statistical software, and maintenance of analysis documentation [31] [25]. These procedures ensure that data analysis approaches remain accurate and traceable, supporting regulatory compliance and scientific reproducibility.

Data Tables

ParameterStandard ValueAlternative RangeReference
Dye Concentration0.4% (w/v)0.2-0.8% (instrument dependent)Thermo Fisher, BPS Bioscience
Incubation Time3-5 minutes1-15 minutesMultiple protocols
Dilution Ratio1:1 (dye:cell suspension)1:1 to 1:5 (application dependent)Sigma-Aldrich, Abcam
pH Range7.2-7.37.0-7.4Standard PBS buffering
Temperature15-30°C (room temperature)20-25°C (optimal)Laboratory standard
Counting Time After StainingWithin 5 minutesImmediate to 5 minutesTime-dependent uptake
Acceptable Viability Threshold≥95% for healthy cultures80-95% (culture dependent)Industry standard
Minimum Cell Count for Accuracy≥100 cells per sample≥200 cells (preferred)Statistical requirement
System TypeDetection MethodThroughputAccuracy (R²)Cost RangeAdvantages
Image-based Bright-fieldTrypan blue exclusionMedium (1-2 min/sample)0.95-0.99Low-MediumSimple, established protocol
Image-based FluorescentDual fluorescent stainingMedium (2-3 min/sample)0.96-0.99Medium-HighMultiple viability parameters
Flow-based ImpedanceCoulter principleHigh (30 sec/sample)0.90-0.95MediumHigh throughput, quantitative
Flow-based OpticalLight scatteringVery High (15 sec/sample)0.92-0.97HighRapid, high precision
AI-Enhanced Image AnalysisMachine learning algorithmsMedium (1-3 min/sample)0.95-0.99Medium-HighReduced operator bias
Fluorescence Flow CytometryMultiple fluorescent parametersHigh (thousands/sec)0.98-0.99Very HighComprehensive cell analysis
Analysis MethodFormula/DescriptionApplicationInterpretation Criteria
Basic Viability Calculation% Viable = (Live cells/Total cells) × 100Routine viability assessment>95% healthy, >80% acceptable
Statistical Process ControlControl charts with UCL/LCLQuality control monitoringWithin control limits
Bland-Altman AnalysisBias assessment between methodsMethod comparison studiesMean difference <5%
Coefficient of VariationCV% = (SD/Mean) × 100Precision evaluation<15% acceptable, <10% preferred
Proportionality IndexPI = SSE_smooth,scaledMethod performance ranking<0.1 excellent, <0.2 acceptable
Bootstrap Confidence IntervalsNon-parametric confidence estimationUncertainty quantification95% CI within specifications
ANOVA ComparisonMulti-group comparison (p<0.05)Inter-method validationp-value >0.05 for equivalence
Regression AnalysisLinear relationship (R² >0.95)Linearity assessmentSlope 0.95-1.05, intercept near 0

Physical Description

Trypan blue is a bluish-gray to dark blue powder. (NTP, 1992)
Gray-blue to blue powder; [CAMEO]

Color/Form

Bluish-grey powder
Dark greenish-brown powder.
Aqueous solution deep blue with violet tinge

XLogP3

4

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

4

Exact Mass

959.9824113 g/mol

Monoisotopic Mass

959.9824113 g/mol

Heavy Atom Count

62

Decomposition

When heated to decomposition it emits very toxic fumes of /nitric oxides/, /sodium oxide/, and /sulfur oxides/.

Melting Point

greater than 572 °F (NTP, 1992)
300 °C

UNII

I2ZWO3LS3M

GHS Hazard Statements

Aggregated GHS information provided by 183 companies from 10 notifications to the ECHA C&L Inventory.;
H350 (98.91%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Trypan blue is indicated for use as an aid in ophthalmic surgery by staining the epiretinal membranes during ophthalmic surgical vitrectomy procedures, facilitating removal of the tissue.

Therapeutic Uses

A diazo-naphthalene sulfonate that is widely used as a stain.
A therapeutic agent in the treatment of sleeping sickness. /Former use/
MembraneBlue 0.15% is indicated for use as an aid in ophthalmic surgery by staining the epiretinal membranes during ophthalmic surgical vitrectomy procedures, facilitating removal of the tissue.
/Experimental Therapy/ Trypan blue can be used to stain the superior oblique tendon for easy identification and delineation of it at its insertion, making the current surgical technique less difficult.
For more Therapeutic Uses (Complete) data for Trypan blue (6 total), please visit the HSDB record page.

Pharmacology

Trypan Blue is an acid azo dye commonly used as a stain to distinguish viable from non-viable cells. It turns dead cells blue and viable cells unstained. It is a known animal carcinogen and an experimental teratogen.

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

A dose of 50 mg per kg /of trypan blue/ appears to be the optimum teratogenic dose. A characteristic observation with trypan blue is that with treatment after the 9th day of gestation defects are rare. This fact has supported other evidence that the mechanism of action was dependent on disruption of yolk sac nutrition. ... Studies have produced evidence indicating a possible action of trypan blue on a nutritive function of the visceral yolk sac. The failure of the trypan blue to act directly upon the embryo is generally held ... .
The absence of teratogenic action after the initiation of chorio-allantoic placentation also indicated that yolk sac function was important in pathogenesis. The dye can be visualized in the cells of the visceral yolk sac. ... . The protein-trypan blue complex is concentrated in lysosomes. Through disruption of the enzymatic digestive process in the yolk sac lysosome, trypan blue may interfere with normal embryonic nutritive processes.

Pictograms

Health Hazard

Health Hazard

Impurities

... Substances identified in various samples /are/ 8-amino-2-[4'-(3,3' -dimethyl-biphenylazo)]-1-naphthol-3,6-disulfonic acid; and 8-amino-2-[4'-(3,3' -dimethyl-4-hydroxybiphenylazo)]-1-napthol-3,6-disulfonic acid; and 8-amino-2 -[4'-(3,3'-dimethyl-4-aminobiphenylazo)]-1-napthol-3,6-disulfonic acid ... and in addition ... can contain varying amt of its starting materials, including ortho-tolidine ... and inorganic salts.

Other CAS

2538-83-2
72-57-1

Absorption Distribution and Excretion

Trypan blue ... was observed in animals to pass from bloodstream through walls of vessels of iris & choroid, but not through walls of retinal vessels.
Following sc or ip injections into mice or rats, trypan blue is rapidly absorbed & widely distributed throughout the body. Max serum concentrations are ... within 2 hr; it appears bound to serum proteins with ... rapid excretion in urine & uptake by the reticulo-endothelial system.
Trypan blue never reaches the rat embryo, but accumulates in maternal reticuloendothelial system and in the placenta.
Experiments with ring-labelled radioactive trypan blue did not give evidence of any embryonic incorporation of the (14)C. The absence of teratogenic action after the initiation of chorio-allantoic placentation also indicated that yolk sac function was important in pathogenesis. The dye can be visualized in the cells of the visceral yolk sac.
For more Absorption, Distribution and Excretion (Complete) data for Trypan blue (6 total), please visit the HSDB record page.

Metabolism Metabolites

/Trypan blue/ is reduced in vitro by a rat liver enzyme to ortho-tolidine & 2,8-diamino-1-naphthol-3,6-disulfonic acid.
Six azo dyes, including trypan blue, were reduced, N-acetylated, and N-conjugated. No N,N'-diacetylated metabolites were detected in rat urine.
Azo dyes based on beta-diketone coupling components exist preferentially as the tautomeric hydrazones. A series of hydrazone dyes based on benzidine and benzidine congeners ... was prepared. The hydrazone dyes were resistant to enzymatic reduction by FMN supplemented hamster liver post-mitochondrial supernatant (S-9); under identical conditions, azo dyes such as trypan blue were rapidly reduced.
Metabolism experiments were conducted with rats dosed with 9 azo dyes based on dimethyl-, dimethoxy-, or dichlorobenzidine to determine whether the free amine congeners, their monoacetyl or diacetyl metabolites, or alkaline hydrolyzable conjugates were excreted in the urine. 2-mg doses were administered and urine samples were collected at intervals up to 96 hr. Peak levels of metabolites were excreted either 0-12 or 12-24 hr after administration and, in 7 of 9 instances, no metabolites persisted in the urine after 48 hr. Minimum detectable levels of all metabolites were 12 ppb or less. All 9 dyes were converted to measurable levels of their benzidine-congener-based metabolites in rats.
The ability of rat liver microsomes from phenobarbitone pretreated animals to reduce the azo groups of amaranth, sunset yellow, congo red, trypan blue, chloramine sky blue FF and direct black 38 was measured in vitro. The dyes amaranth and sunset yellow acted as positive controls. Of the dyes derived from (the carcinogen) benzidine or its congeners, only direct black 38 was reduced to an appreciable extent; the rate of reduction was 10% of that for amaranth. The dyes were tested for mutagenicity in the Salmonella/microsome assay, the only active compound being direct black 38. Mutagenicity of this dye may be due in part to the mutagen 1,2,4-triaminobenzene. Mutagenic activity and azo-reduction of direct black 38 was independent of the presence of oxygen. Mammalian liver may play only a minor or negligible role in the azo-reduction of dyes derived from benzidine or its congeners.

Wikipedia

Trypan_blue

Drug Warnings

Adverse reactions reported following use of VisionBlue include discoloration of high water content hydrogen intraocular lenses (see Contraindications) and inadvertent staining of the posterior lens capsule and vitreous face. Staining of the posterior lens capsule or staining of the vitreous face is generally self limited, lasting up to one week.
It is not known whether this drug is excreted in human milk. Because many drugs are excreted in human milk, caution should be exercised when trypan blue is administered to a nursing woman.
VisionBlue is contraindicated when a non-hydrated (dry state), hydrophilic acrylic intraocular lens is planned to be inserted into the eye because the dye may be absorbed by the intraocular lens and stain theintraocular lens.
It is recommended that after injection all excess VisionBlue be immediately removed from the eye by thorough irrigation of the anterior chamber.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Prepared by coupling diazotized o-tolidine with 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid in sodium carbonate solution
Prepared by the alkaline coupling of one mole of tetraazotized o-tolidine to two moles of H acid (5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid) and converting the product to the tetrasodium salt.

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4): ACTIVE
USA producton of Trypan Blue was first reported in 1921.
According to USA industry sources, Trypan Blue is not used in foods, drugs or cosmetics. ... its composition varies ... to meet customer shade and intensity requirement.
Trypan Blue, like other polysulfonic acids, is difficult to purify and commercial product is often mixture; thus, some of biological effects described as being caused by Trypan Blue may have been produced by impurities.

Clinical Laboratory Methods

PROCEDURE DESCRIBED FOR RESIDUES IN FECES ASSAYS BASED ON REDUCTION OF THE DYES WITH TIN CHLORIDE FOLLOWED BY GAS CHROMATOGRAPHY OF THE RELEASED FREE AMINE. PURITIES RANGED FROM 26.4-83.4%.

Storage Conditions

Avoid creating dust. Where possible, automatically pump material from storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. A regulated, marked area should be established where this chemical is handled, used, or stored ...
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... . Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
VisionBlue is stored at 15-25 °C (59-77 °F). Protect from direct sunlight.

Interactions

The effect of L-glutamic acid on the embryolethal and teratogenic action of trypan blue was investigated in Wistar albino rats. L-glutamic acid was either incorporated into the diet, from gestation day 2 to day 20, or suspended in sesame oil and administered by gavage, from gestation day 6 to day 10. A teratogenic dose of trypan blue was injected at day 8 of pregnancy, either intraperitoneally (14 mg/kg maternal body weight) or subcutaneously (160 mg/kg). The amount of glutamic acid consumed, after the injection of trypan blue, ranged from 600 to 1,500 mg/rat/day. At day 20, the fetuses were examined. Glutamic acid failed consistently to protect the rat embryo against the lethal and teratogenic action of trypan blue. These results are in contrast to those obtained in mice. The administration of sesame oil alone was found to cause embryonic death but not malformations.

Dates

Last modified: 08-15-2023

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